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Compound of Interest

Compound Name: 2-Amino-3,5-dimethylbenzoic acid

Cat. No.: B081655 Get Quote

An In-depth Technical Guide to 2-Amino-3,5-dimethylbenzoic Acid

Introduction
2-Amino-3,5-dimethylbenzoic acid, also known as 3,5-Dimethylanthranilic acid, is a

substituted aromatic carboxylic acid that serves as a valuable building block in synthetic

organic chemistry. Its structure, featuring an amino group and a carboxylic acid ortho to each

other on a dimethylated benzene ring, provides a unique combination of functionalities. This

arrangement makes it a key intermediate in the synthesis of a variety of more complex

molecules, including pharmaceuticals, dyes, and specialty polymers.[1] As an unnatural amino

acid derivative, it also finds application in peptide chemistry, where researchers can incorporate

it into peptide chains to introduce specific structural constraints or functionalities.[2]

This technical guide provides a comprehensive overview of the molecular structure,

physicochemical properties, spectroscopic signature, and applications of 2-Amino-3,5-
dimethylbenzoic acid. It is intended for researchers, chemists, and drug development

professionals who require a detailed understanding of this compound for its effective use in

laboratory and industrial settings.
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The identity and purity of a chemical intermediate are paramount for the success of any

synthetic endeavor. The first step in validating a starting material like 2-Amino-3,5-
dimethylbenzoic acid is to confirm its fundamental molecular and physical properties against

established references.

Molecular Structure and Identifiers
The structure consists of a benzoic acid core with an amine group at the C2 position and two

methyl groups at the C3 and C5 positions. This specific substitution pattern dictates its

reactivity and steric profile.

Caption: 2D Molecular Structure of 2-Amino-3,5-dimethylbenzoic acid.

Quantitative data and standard identifiers are summarized in the table below for quick

reference and verification.

Identifier Value Source(s)

IUPAC Name
2-amino-3,5-dimethylbenzoic

acid
[3][4]

Synonyms 3,5-Dimethylanthranilic Acid [2][4]

CAS Number 14438-32-5 [1][3][5]

Molecular Formula C₉H₁₁NO₂ [1][3][4]

SMILES
CC1=CC(C)=C(N)C(=C1)C(O)

=O
[3][6]

InChI Key
GIMYRAQQQBFFFJ-

UHFFFAOYSA-N
[3][4][6]

PubChem CID 259834 [4]

Physicochemical Properties
These properties are crucial for selecting appropriate solvents for reactions and purification, as

well as for handling and storage.
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Property Value Source(s)

Molecular Weight 165.19 g/mol [4]

Exact Mass 165.07898 Da [6]

Appearance
White to cream or brown

crystals/powder
[1][3][5]

Melting Point 194-196 °C [1][5]

Boiling Point ~322 °C (Predicted) [1]

Solubility
Slightly soluble in water;

soluble in ethanol
[1]

Spectroscopic Characterization
Spectroscopic analysis is a non-negotiable step in quality control for any research chemical. It

provides a fingerprint of the molecule, confirming its structure and purity. For a molecule like 2-
Amino-3,5-dimethylbenzoic acid, techniques such as NMR, IR, and Mass Spectrometry are

used to verify the presence and arrangement of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the number

and environment of protons. For this molecule, one would expect distinct signals for the two

aromatic protons, the amine (NH₂) protons, the carboxylic acid proton, and the two methyl

groups. ¹³C NMR provides information on the carbon skeleton, and a unique signal should be

observed for each of the nine carbon atoms.[7]

Infrared (IR) Spectroscopy: FT-IR spectroscopy is essential for identifying functional groups.

Key expected absorptions include N-H stretching from the amino group, a broad O-H stretch

from the carboxylic acid, and a sharp C=O stretch from the carbonyl group.[8]

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The

molecular ion peak ([M]⁺) should correspond to the exact mass of the molecule (165.079

Da).[6] The fragmentation pattern can also provide structural information.
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2-Amino-3,5-dimethylbenzoic acid is primarily used as a synthetic intermediate.[1] While

specific, large-scale industrial synthesis routes are often proprietary, a plausible laboratory-

scale synthesis can be designed based on fundamental organic transformations. A common

conceptual pathway involves the functionalization of 3,5-dimethylbenzoic acid.

A logical, though generalized, synthetic workflow is outlined below. This represents a standard

approach in medicinal chemistry for preparing such substituted anthranilic acids.

Start: 3,5-Dimethylbenzoic Acid

Step 1: Nitration
Reagents: HNO₃ / H₂SO₄

Rationale: Electrophilic aromatic substitution to install a nitro group ortho to the directing carboxylic acid group.

Intermediate:
2-Nitro-3,5-dimethylbenzoic Acid

Step 2: Reduction
Reagents: SnCl₂ / HCl or H₂ / Pd-C

Rationale: Reduction of the nitro group to a primary amine.

Final Product:
2-Amino-3,5-dimethylbenzoic Acid

Click to download full resolution via product page

Caption: Plausible synthetic route to 2-Amino-3,5-dimethylbenzoic acid.

The reactivity of this molecule is dominated by its three functional groups:

The amino group can act as a nucleophile, for example, in amide bond formation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b081655?utm_src=pdf-body
https://eureka.patsnap.com/patent-CN109970582A
https://www.benchchem.com/product/b081655?utm_src=pdf-body-img
https://www.benchchem.com/product/b081655?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The carboxylic acid can undergo esterification or be converted to an acid chloride for further

reactions.

The combination of the ortho-amino and carboxylic acid groups allows it to be a precursor for

generating benzynes, highly reactive intermediates used in cycloaddition reactions.[2]

Applications in Research and Drug Development
The utility of 2-Amino-3,5-dimethylbenzoic acid stems from its role as a versatile

intermediate. Its structural motifs are found in various target molecules in both pharmaceutical

and material sciences.

Pharmaceutical Synthesis: Substituted anthranilic acids are precursors to many classes of

drugs. While specific drugs derived directly from this compound are not broadly cited, the

analogous compound, 3,5-dimethylbenzoic acid, is a known intermediate in the synthesis of

quinoline inhibitors targeting viral enzymes like the Dengue NS2B-NS3 protease.[9] This

highlights the value of the dimethylated benzoic acid scaffold in medicinal chemistry.

Agrochemicals: The closely related 2-amino-5-chloro-3-methylbenzoic acid is a key

intermediate in the production of the insecticide Chlorantraniliprole.[10] This demonstrates

the importance of this class of compounds in developing modern crop protection agents.

Peptide Chemistry: As an "unnatural" amino acid, it can be incorporated into peptides to

create peptidomimetics.[2] These modified peptides can have enhanced stability, specific

conformations, or novel biological activities, making them valuable tools in drug discovery.

Safety and Handling
As with any laboratory chemical, proper handling is essential to ensure safety. The information

below is a summary derived from Safety Data Sheets (SDS) and should not replace a full

review of the SDS before use.

Hazards: The compound may cause skin and serious eye irritation. Inhalation of dust may

cause respiratory irritation.[11]

Precautionary Measures:
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Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume

hood.[11]

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-

shields, and a lab coat.[12]

Handling: Avoid breathing dust. Wash hands thoroughly after handling.[11]

Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and

store locked up.[1][11]

Experimental Protocol: Quality Control via ¹H NMR
Verifying the identity of a starting material is a critical, self-validating step in any synthetic

protocol. The following is a generalized procedure for acquiring a proton NMR spectrum.

Objective: To confirm the identity and assess the purity of a sample of 2-Amino-3,5-
dimethylbenzoic acid.

Methodology:

Sample Preparation: a. Accurately weigh approximately 5-10 mg of the 2-Amino-3,5-
dimethylbenzoic acid sample. b. Transfer the solid to a clean, dry vial. c. Add

approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is

soluble and both NH and OH protons will be visible). d. Vortex the vial until the sample is

fully dissolved. e. Using a Pasteur pipette, transfer the solution into a clean NMR tube.

Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth using

a depth gauge. b. Insert the sample into the NMR spectrometer. c. Lock the spectrometer

onto the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal

homogeneity and resolution. This is a critical step to obtain sharp, well-defined peaks.

Data Acquisition: a. Set the appropriate acquisition parameters (e.g., number of scans, pulse

width, relaxation delay). For a standard ¹H NMR, 16-32 scans are typically sufficient. b.

Acquire the spectrum.
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Data Processing and Analysis: a. Apply Fourier transformation to the acquired Free Induction

Decay (FID). b. Phase the resulting spectrum to ensure all peaks are in the positive phase.

c. Calibrate the chemical shift axis by setting the residual solvent peak to its known value

(e.g., DMSO at ~2.50 ppm). d. Integrate the peaks to determine the relative ratios of different

types of protons. e. Analyze the chemical shifts, splitting patterns, and integration values to

confirm that they match the expected structure of 2-Amino-3,5-dimethylbenzoic acid.

Conclusion
2-Amino-3,5-dimethylbenzoic acid is a foundational chemical intermediate with significant

potential in diverse synthetic applications. Its well-defined structure, characterized by ortho-

amino and carboxylic acid functionalities on a sterically defined aromatic ring, makes it a

reliable building block for complex molecular architectures. A thorough understanding of its

properties, guided by rigorous spectroscopic verification and adherence to safety protocols, is

essential for leveraging its full potential in the fields of drug discovery, agrochemical

development, and materials science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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